molecular formula C14H17N3O2 B5880556 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide

5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide

货号 B5880556
分子量: 259.30 g/mol
InChI 键: PPIFZCJEGHGAME-GHRIWEEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide, also known as CNB-001, is a novel neuroprotective agent that has shown promising results in preclinical studies. CNB-001 is a small molecule that has been designed to target multiple pathways involved in neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.

作用机制

5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has a multifaceted mechanism of action that involves targeting multiple pathways involved in neurodegeneration. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to inhibit the formation of amyloid beta plaques, reduce oxidative stress, and modulate inflammation. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide also has neuroprotective effects by enhancing the activity of neurotrophic factors and promoting neuronal survival.
Biochemical and Physiological Effects:
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to have a range of biochemical and physiological effects in preclinical studies. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neurotrophic factor signaling. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has also been shown to improve cognitive function, reduce amyloid beta deposition, and protect dopaminergic neurons.

实验室实验的优点和局限性

One advantage of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is its neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide also has a well-defined mechanism of action, which makes it a useful tool for studying the underlying mechanisms of neurodegeneration. One limitation of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is its low solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several future directions for the study of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide. One direction is to further investigate the mechanism of action of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide and identify the specific pathways that are targeted by the compound. Another direction is to explore the potential of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide in combination with other neuroprotective agents. Additionally, clinical trials are needed to evaluate the safety and efficacy of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide in humans. Finally, the development of more soluble derivatives of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide could improve its pharmacokinetic properties and increase its potential for clinical use.
Conclusion:
5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is a novel neuroprotective agent that has shown promising results in preclinical studies. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has a multifaceted mechanism of action that involves targeting multiple pathways involved in neurodegeneration. 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress and inflammation, improving mitochondrial function, and enhancing neurotrophic factor signaling. While there are limitations to the use of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide in lab experiments, its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the potential of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide in clinical settings.

合成方法

5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is synthesized by reacting 5-cyano-2-hydroxypentanenitrile with 1-phenylethylamine and hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography. The yield of 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide is typically around 50-60%.

科学研究应用

5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been extensively studied in preclinical models of neurodegenerative diseases. In animal models of Alzheimer's disease, 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to improve cognitive function and reduce amyloid beta deposition in the brain. In animal models of Parkinson's disease, 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to protect dopaminergic neurons and improve motor function. In animal models of traumatic brain injury, 5-cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide has been shown to reduce inflammation and improve neurological outcomes.

属性

IUPAC Name

(2E)-5-cyano-2-hydroxyimino-N-(1-phenylethyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-11(12-7-3-2-4-8-12)16-14(18)13(17-19)9-5-6-10-15/h2-4,7-8,11,19H,5-6,9H2,1H3,(H,16,18)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIFZCJEGHGAME-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=NO)CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=N/O)/CCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2-(hydroxyimino)-N-(1-phenylethyl)pentanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。